7-Chloroquinolin-2-amine
Overview
Description
7-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and an amine group at the 2nd position in the quinoline ring structure gives this compound its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-2-amine typically involves the nucleophilic substitution of 4,7-dichloroquinoline with o-phenylenediamine in the presence of ethanol under reflux conditions . The reaction is carried out in an ultrasonic bath at 90°C for 30 minutes, yielding N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Skraup, Doebner von Miller, and Combes procedures . These methods are modified with eco-friendly transition metal-mediated reactions, ultrasound irradiation reactions, or greener protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial, antimalarial, and anticancer activities.
Medicine: Potential therapeutic agent for treating malaria and other infectious diseases.
Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloroquinolin-2-amine involves the suppression of E2F1, a transcription factor that regulates cell cycle progression. By inhibiting E2F1, the compound prevents cell growth and promotes cell differentiation . This mechanism is particularly relevant in its anticancer activity, where it creates a permissive environment for cell differentiation and inhibits tumor growth.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
Other Quinoline Derivatives: Compounds like 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime, which exhibit potent antimalarial activity.
Uniqueness: 7-Chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit E2F1 and promote cell differentiation sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
7-chloroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUUCFIVYYDLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509288 | |
Record name | 7-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-95-9 | |
Record name | 7-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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